molecular formula C11H12O4 B084221 Dimethyl 2-methylterephthalate CAS No. 14186-60-8

Dimethyl 2-methylterephthalate

Cat. No.: B084221
CAS No.: 14186-60-8
M. Wt: 208.21 g/mol
InChI Key: DXIRJLBDSXBZCS-UHFFFAOYSA-N
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Description

Dimethyl 2-methylterephthalate is an organic compound with the molecular formula C11H12O4. It is a derivative of terephthalic acid, where two methyl groups are attached to the benzene ring, and the carboxyl groups are esterified with methanol. This compound is primarily used in the production of polyesters and other polymers.

Scientific Research Applications

Dimethyl 2-methylterephthalate has several applications in scientific research and industry:

Mechanism of Action

Target of Action

Dimethyl 2-methylterephthalate is a chemical compound with the formula C11H12O4 . The primary targets of this compound are not well-documented in the literature. It’s important to note that the compound’s targets would largely depend on its application and the biological system in which it is introduced.

Mode of Action

DMT undergoes a series of sequential steps involving the hydrolysis of two ester linkages between the carboxyl groups of the terephthalate and the methyl side-chain initially to produce mono-methyl terephthalate (MMT) and then terephthalic acid (TA)

Biochemical Pathways

Phthalates, a class of compounds to which this compound belongs, are known to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . The degradation of these compounds can impact various biochemical pathways, but the specifics would depend on the exact compound and the biological system in which it is present.

Result of Action

The degradation of similar compounds can lead to the production of various metabolites, which can have diverse effects at the molecular and cellular levels .

Safety and Hazards

Dimethyl 2-methylterephthalate is associated with certain hazards. The safety information includes pictograms and hazard statements such as H302, H315, H319, H335 . Precautionary statements include P261, P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 2-methylterephthalate can be synthesized through the esterification of 2-methylterephthalic acid with methanol. The reaction typically requires an acid catalyst such as sulfuric acid and is conducted under reflux conditions to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of this compound often involves the oxidation of p-xylene to produce 2-methylterephthalic acid, followed by esterification with methanol. The process may involve multiple steps, including purification and distillation, to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2-methylterephthalate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed back to 2-methylterephthalic acid and methanol.

    Transesterification: It can react with other alcohols to form different esters.

    Reduction: It can be reduced to form the corresponding alcohols.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and a catalyst such as sodium methoxide.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products:

    Hydrolysis: 2-methylterephthalic acid and methanol.

    Transesterification: Various esters depending on the alcohol used.

    Reduction: Corresponding alcohols.

Comparison with Similar Compounds

    Dimethyl terephthalate: Similar structure but without the methyl group on the benzene ring.

    Dimethyl isophthalate: Similar ester structure but with carboxyl groups in the meta position.

    Dimethyl phthalate: Similar ester structure but with carboxyl groups in the ortho position.

Uniqueness: Dimethyl 2-methylterephthalate is unique due to the presence of the methyl group on the benzene ring, which can influence its reactivity and the properties of the resulting polymers. This structural difference can lead to variations in melting points, solubility, and polymer characteristics compared to its analogs .

Properties

IUPAC Name

dimethyl 2-methylbenzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-7-6-8(10(12)14-2)4-5-9(7)11(13)15-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIRJLBDSXBZCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5065722
Record name Dimethyl 3-methylterephthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5065722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14186-60-8
Record name 1,4-Dimethyl 2-methyl-1,4-benzenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14186-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzenedicarboxylic acid, 2-methyl-, 1,4-dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014186608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzenedicarboxylic acid, 2-methyl-, 1,4-dimethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dimethyl 3-methylterephthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5065722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl 2-methylterephthalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.566
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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